molecular formula C13H21NO5 B2739645 (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol CAS No. 1917134-67-8

(6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol

Cat. No.: B2739645
CAS No.: 1917134-67-8
M. Wt: 271.313
InChI Key: RSXRQOACEZXQPN-UHFFFAOYSA-N
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Description

The compound (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol is a complex organic molecule characterized by a pyridine ring substituted with a methanol group and a long chain of ethoxy groups. This structure imparts unique chemical properties, making it of interest in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The process involves:

    Nucleophilic Substitution:

    Methanol Group Addition: The final step involves the addition of a methanol group to the pyridine ring, which can be achieved through various methods, including Grignard reactions or reduction of corresponding aldehydes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Processing: Utilizing large-scale reactors to perform the nucleophilic substitution and subsequent functionalization steps.

    Purification: Techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.

    Quality Control: Rigorous testing to confirm the chemical structure and purity, often using NMR, IR spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

(6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the pyridine ring or the ethoxy chain.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyridine derivatives with modified ethoxy chains.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound can serve as a building block for drug development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing molecules with potential therapeutic effects.

Industry

In the materials science industry, the compound’s ethoxy chains can impart flexibility and solubility to polymers, making it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy chains can enhance solubility and bioavailability, while the pyridine ring can engage in π-π interactions or hydrogen bonding with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (6-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol
  • (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)ethanol

Uniqueness

(6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol: stands out due to its specific combination of a pyridine ring and a long ethoxy chain, which provides unique solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and specific chemical reactivity.

This compound , its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

[6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-16-5-6-17-7-8-18-9-10-19-13-4-2-3-12(11-15)14-13/h2-4,15H,5-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXRQOACEZXQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917134-67-8
Record name (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol
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